Product packaging for 1-Methylestradiol(Cat. No.:CAS No. 3597-38-4)

1-Methylestradiol

Cat. No.: B1196030
CAS No.: 3597-38-4
M. Wt: 286.4 g/mol
InChI Key: YFECXKBRYLRUTI-QSUVVDIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylestradiol (CAS 3597-38-4) is a synthetic estrogen analog that serves as a valuable chemical tool in biochemical and endocrine research . With a molecular formula of C19H26O2 and a molecular weight of 286.4 g/mol, this steroidal compound features a methyl group at the 1-position of the estradiol nucleus . A key area of investigation for this compound involves its role as an active metabolite in the study of certain androgenic and anabolic steroids, such as 17α-methyltestosterone and metandienone . The estrogenic effects observed in research models following the administration of these precursors are often attributed to the formation of estrogenic metabolites like this compound through the process of aromatization . As a research compound, it is primarily used to study steroid receptor interactions, metabolic pathways, and the physiological impact of estrogenic activity in experimental models . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B1196030 1-Methylestradiol CAS No. 3597-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-17,20-21H,3-8H2,1-2H3/t14-,15+,16+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFECXKBRYLRUTI-QSUVVDIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-38-4
Record name 1-Methylestradiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-69589
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-METHYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Chemical Derivatization of 1 Methylestradiol

Classical and Contemporary Synthetic Routes to 1-Methylestradiol

The construction of the this compound molecule can be approached from various starting materials, primarily other naturally occurring steroids. These methods involve a series of chemical transformations to build the characteristic four-ring steroid nucleus and introduce the desired functional groups.

Approaches from Steroidal Precursors (e.g., Cholesterol, Estrone)

Historically, the synthesis of estradiol (B170435) and its derivatives has often commenced from more abundant steroids like cholesterol. A classical synthesis of this compound from cholesterol was reported as early as 1946. This multi-step process involves the degradation of the cholesterol side chain and the aromatization of the A-ring to create the phenolic group characteristic of estrogens.

A more direct precursor for the synthesis of this compound is estrone (B1671321). Estrone is biosynthesized from cholesterol via androstenedione, which is then converted to estrone by the enzyme aromatase. In laboratory synthesis, estrone can be chemically converted to estradiol, which can then be methylated. The synthesis of estrone itself has been a significant focus of research, with numerous routes developed, including the notable Torgov synthesis. This convergent approach involves the reaction of vinyl magnesium bromide with 6-methoxy-1-tetralone, followed by condensation with 2-methyl-1,3-cyclopentanedione (B45155) to construct the steroid skeleton. The resulting estrone methyl ether can then be demethylated to yield estrone. The reduction of the 17-keto group of estrone to a hydroxyl group affords estradiol, the immediate precursor for the introduction of the 1-methyl group.

Regioselective Methylation Strategies

The introduction of a methyl group at the C1 position of the estradiol A-ring requires a regioselective approach to avoid methylation at other positions, particularly the phenolic hydroxyl group at C3 and the other aromatic positions (C2 and C4).

One strategy to achieve such selectivity is through directed ortho-metalation (DoM) . In this method, a directing group, often a derivative of the C3 hydroxyl group, is used to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent C2 or C4 positions. While this method is highly effective for C2 and C4 functionalization, achieving C1 methylation is more challenging due to the steric hindrance of the B-ring.

Another classical approach is the Friedel-Crafts alkylation . This reaction involves the use of an alkylating agent and a Lewis acid catalyst to introduce an alkyl group onto an aromatic ring. While effective for alkylating phenols, controlling the regioselectivity on a complex molecule like estradiol can be difficult, often leading to a mixture of products. However, the use of specific catalysts and reaction conditions can favor alkylation at a particular position. For instance, the use of FeCl3 or FeCl3-graphite as catalysts has been explored for the regioselective alkylation of estrogens.

More recent advances in catalysis, such as palladium-catalyzed C-H bond activation, offer more precise methods for the functionalization of aromatic rings. While not yet specifically reported for the C1-methylation of estradiol to form this compound, these modern techniques hold promise for developing more efficient and selective synthetic routes in the future.

Synthesis of Radiolabeled this compound for Research Applications

Radiolabeled compounds are indispensable tools in biomedical research, allowing for the sensitive and specific tracking of molecules in biological systems. The synthesis of radiolabeled this compound, particularly with tritium (B154650) (³H) and carbon-11 (B1219553) (¹¹C), is crucial for studying its pharmacokinetics, metabolism, and interaction with receptors.

Tritium Labeling Techniques

Tritium (³H) is a beta-emitting isotope of hydrogen that is commonly used for radiolabeling due to its long half-life and the ability to achieve high specific activity. Several methods can be employed for the synthesis of tritiated this compound.

One common technique is catalytic tritium gas exchange . In this method, the precursor molecule is exposed to tritium gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This facilitates the exchange of hydrogen atoms on the molecule with tritium. For this compound, this could lead to tritium incorporation at various positions. To achieve site-specific labeling, a precursor with a halogen or other suitable leaving group at the desired position can be used in a catalytic dehalogenation reaction with tritium gas.

Another approach is the use of tritiated reagents. For instance, a precursor to the methyl group could be reduced with a tritiated reducing agent like sodium borotritide ([³H]NaBH₄) to introduce tritium into the methyl group before its attachment to the estradiol scaffold. Alternatively, high specific activity methylation can be achieved using reagents like [methyl-³H]nosylate.

Carbon-11 Labeling Considerations for Analogues

Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for positron emission tomography (PET) imaging. The synthesis of ¹¹C-labeled compounds must be rapid and efficient.

The most common method for introducing a ¹¹C-methyl group is through ¹¹C-methylation . This typically involves the reaction of a precursor molecule with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). These reagents are synthesized from cyclotron-produced [¹¹C]carbon dioxide or [¹¹C]methane.

For the synthesis of a ¹¹C-labeled analogue of this compound, a suitable precursor would be estradiol. The phenolic hydroxyl group at C3 would need to be protected to prevent O-methylation, directing the ¹¹C-methylation to the aromatic ring. However, achieving regioselective C1-methylation under the stringent conditions of ¹¹C-chemistry is a significant challenge. More commonly, ¹¹C-methylation is used to label functional groups on derivatives of estradiol. For example, researchers have successfully prepared ¹¹C-labeled 17α-methylestradiol, an isomer of this compound, for use as a PET imaging agent for estrogen receptors. This synthesis involved the reaction of a desmethyl precursor with [¹¹C]CH₃I.

Exploration of this compound Derivatives and Analogs

The synthesis and biological evaluation of derivatives and analogs of estradiol are crucial for understanding structure-activity relationships and for the development of new therapeutic agents. While specific derivatives of this compound are not extensively reported, the broader field of estradiol analogs provides insights into how modifications to the steroid structure can impact biological activity.

Modifications to the A-ring of estradiol have been a key area of investigation. For example, the synthesis of 4-methylestradiol (B119807) has been accomplished through the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. This analog was found to have significantly weaker uterotrophic activity compared to estrone.

Other modifications include the introduction of substituents at various positions on the steroid nucleus. For instance, 7α-substituted estradiols have been synthesized via a copper-catalyzed 1,6-conjugate addition of an alkyl magnesium bromide to a 6-dehydrotestosterone (B1222961) derivative. These analogs have been used to develop fluorescent probes and radiolabeled ligands for the estrogen receptor.

Furthermore, the synthesis of estradiol-adenosine hybrids has been explored to create inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in the biosynthesis of estradiol. These complex molecules are synthesized from estrone using modern synthetic methods like alkene cross-metathesis and Sonogashira coupling reactions.

The table below summarizes some of the research findings on estradiol analogs:

CompoundSynthetic ApproachKey Research Finding
4-MethylestradiolReductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-olWeaker uterotrophic activity relative to estrone.
7α-PentylestradiolCopper-catalyzed 1,6-conjugate addition to a 6-dehydrotestosterone derivativeUsed to create fluorescent and radiolabeled probes for the estrogen receptor.
17α-[¹¹C]Methylestradiol¹¹C-Methylation of a desmethyl precursor with [¹¹C]CH₃IAccumulates selectively in estrogen target tissues, useful for PET imaging.
Estradiol-adenosine hybridsAlkene cross-metathesis and Sonogashira coupling reactions from estroneAct as inhibitors of 17β-hydroxysteroid dehydrogenase type 1.

Positional Isomers and Their Synthesis (e.g., 4-methylestradiol)

Positional isomers, where the methyl group is located at a different position on the aromatic A-ring, provide valuable chemical tools for probing receptor binding and biological function. The synthesis of 4-methylestradiol (4-ME2) serves as a key example of creating such an analogue.

The synthesis of 4-methylestradiol has been accomplished through the reductive aromatization of a steroidal precursor. nih.gov Specifically, the starting material is 4-methyl-1,4-androstadiene-3-one-17β-ol. This method involves the conversion of the dienone system in the A-ring into a phenolic ring, a critical step in forming the estrogenic structure. The reductive aromatization process establishes the characteristic aromatic A-ring of estradiol while retaining the newly introduced methyl group at the C4 position. nih.gov This synthetic route provides an effective means to generate C4-substituted estrogens for comparative biological studies against C1-substituted counterparts like this compound.

Table 1: Synthesis of 4-methylestradiol
Target CompoundPrecursorKey Reaction TypeReference
4-methylestradiol4-methyl-1,4-androstadiene-3-one-17β-olReductive Aromatization nih.gov

Epimeric Forms and Structural Modifications (e.g., 18-epi-estradiols)

Epimers are stereoisomers that differ in configuration at only one stereocenter. The synthesis of epimeric forms of estradiol derivatives, such as those involving the C18 angular methyl group, has been explored to understand the impact of stereochemistry on biological activity.

A synthetic pathway has been developed to produce 18-epi-17β-estradiol and 18-epi-17α-estradiol. nih.gov This process begins with estrone and involves a two-step chemical modification. The first critical step is the inversion of the C18-methyl group at the C13 position from its natural β-orientation to the α-face. This is achieved by reacting estrone with 1,2-phenylenediamine in refluxing acetic acid. Following this stereochemical inversion, the second step involves the reduction of the ketone functional group at the C17 position. This reduction is carried out using lithium aluminum hydride (LiAlH₄), a powerful reducing agent, which yields the final 18-epimeric estradiol products. nih.gov These synthetic epimers are crucial for investigating how subtle changes in the three-dimensional structure of the steroid nucleus affect its interaction with biological targets. nih.gov

Table 2: Synthesis of 18-epi-estradiols
Target CompoundStarting MaterialKey ReagentsNumber of StepsReference
18-epi-17β-estradiolEstrone1) 1,2-phenylenediamine, Acetic Acid; 2) LiAlH₄2 nih.gov
18-epi-17α-estradiolEstrone1) 1,2-phenylenediamine, Acetic Acid; 2) LiAlH₄2 nih.gov

Metabolic Transformations and Biotransformation Pathways of 1 Methylestradiol in Experimental Systems

Aromatization of Androgens to Methylestradiol (B1213742) in Non-Human Models

The biosynthesis of estrogens from androgens is a critical step mediated by the enzyme aromatase. This process, known as aromatization, involves the conversion of the A-ring of androgens into an aromatic ring.

The synthetic androgen, 17α-methyltestosterone, can serve as a substrate for the aromatase enzyme, leading to its conversion into the estrogenic compound 17α-methylestradiol. nih.gov While some early reports suggested that 17α-methyltestosterone is not readily aromatized, subsequent studies have demonstrated this conversion. researchgate.netnih.gov In experiments using recombinant human aromatase, approximately 35% of the 17α-methyltestosterone substrate was converted to 17α-methylestradiol after 150 minutes of incubation. nih.gov It has been noted that steric hindrance caused by the 17α-methyl group may reduce the rate of this aromatization reaction compared to the conversion of testosterone (B1683101) to estradiol (B170435). nih.gov

The primary enzyme responsible for the conversion of androgens to estrogens is aromatase, also known as estrogen synthetase. wikipedia.org This enzyme is a member of the cytochrome P450 superfamily, specifically designated as CYP19A1. wikipedia.org Aromatase is located in the endoplasmic reticulum of cells and is found in various tissues, including the gonads, brain, adipose tissue, and placenta in numerous species. wikipedia.org

The mechanism of aromatization involves a series of three successive hydroxylations of the 19-methyl group of the androgen substrate. wikipedia.org This is followed by the elimination of the methyl group (as formic acid) and the aromatization of the A-ring to form the phenolic structure characteristic of estrogens. wikipedia.orgergogenics.org For an androgen to be a substrate for aromatase, its A-ring structure must be similar to that of testosterone. ergogenics.org The presence of a double bond at the Δ4 position is one of the crucial structural elements required for the aromatization process to occur. ergogenics.org While 17α-methyltestosterone can be a substrate, it has also been shown to act as a competitive inhibitor of aromatase activity in some in vitro systems, such as in choriocarcinoma Jar cells and macrophage-like THP-1 cells. researchgate.netnih.gov

Enzyme SystemFunctionSubstrate ExampleProduct Example
Aromatase (CYP19A1) Catalyzes the aromatization of the A-ring of androgens to form estrogens. wikipedia.org17α-Methyltestosterone17α-Methylestradiol
Cytochrome P450 Reductase Acts as a co-enzyme, transferring electrons required for aromatase activity.N/AN/A

In Vitro Metabolic Profiling Studies

In vitro systems using animal-derived tissues are invaluable for elucidating the specific metabolic pathways of compounds like 1-methylestradiol without the complexities of a whole organism.

The liver is the primary site of steroid metabolism. Studies using rat liver microsomes and isolated hepatocytes have been instrumental in understanding the biotransformation of estrogens. nih.govnih.gov These systems contain the necessary enzymes for both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.

In rat liver microsomal preparations, estrogens undergo extensive primary and secondary metabolism. nih.gov Phase I reactions for estrogens typically involve hydroxylation, leading to the formation of catechol estrogens such as 2-hydroxyestradiol (B1664083) and 2-hydroxyestrone, as well as other metabolites like estriol. nih.gov These oxidative pathways are also functional in intact hepatocyte preparations. nih.gov The use of liver microsomes from phenobarbital-treated or 3-methylcholanthrene-treated rats allows for the study of specific cytochrome P450 enzyme induction on metabolic rates. nih.govsemanticscholar.org While specific studies on this compound in guinea pig liver systems are less common, the guinea pig is a recognized animal model for studying metabolic dysfunction and can be used to investigate hepatic metabolic pathways. nih.gov

Following Phase I oxidative metabolism, estrogens and their metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The two major conjugation pathways for estrogens are glucuronidation and sulfation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov It involves the attachment of a glucuronic acid moiety to the steroid. In vitro studies with rat hepatocytes have demonstrated the formation of estrogen glucuronides. nih.gov Glucuronidation is generally a high-capacity, low-affinity pathway.

Sulfation: This pathway is mediated by sulfotransferases (SULTs) and involves the addition of a sulfo group. Studies using ovine (sheep) liver slices have shown that estrogens are actively conjugated to form sulfates, sometimes in greater amounts than glucuronides. nih.gov Fetal and adult ovine liver and kidney tissues have been identified as active sites for estrogen sulfate production. nih.gov

Analysis of aqueous-soluble materials from rat hepatocyte incubations with estradiol confirmed the presence of glucuronide and sulfate conjugates. nih.gov

Metabolic PathwayKey Enzyme FamilyFunctionExperimental System
Hydroxylation (Phase I) Cytochrome P450 (CYP)Adds hydroxyl groups to the steroid ring, forming catechol estrogens. nih.govRat Liver Microsomes/Hepatocytes
Glucuronidation (Phase II) UDP-glucuronosyltransferases (UGTs)Attaches glucuronic acid to increase water solubility for excretion. nih.govnih.govRat Hepatocytes, Ovine Liver Slices
Sulfation (Phase II) Sulfotransferases (SULTs)Attaches a sulfo group to facilitate elimination. nih.govOvine Liver and Kidney Slices

In Vivo Metabolic Fate in Animal Models (Excluding Pharmacokinetics for Human Use)

In vivo studies in animal models provide a comprehensive view of the absorption, distribution, metabolism, and excretion of a compound. The metabolism of estrogenic hormones has been investigated in various domestic animals, including cattle, sheep, goats, and swine. nih.gov Following administration, estrogens are extensively metabolized, primarily in the liver, through the pathways identified in in vitro studies, such as hydroxylation, and subsequent conjugation with glucuronic acid and sulfate.

Table of Compounds Mentioned

Tissue Distribution of Metabolites in Experimental Animals

Studies utilizing radiolabeled this compound in animal models, particularly rats, have provided critical insights into the tissue-specific accumulation of the compound and its metabolites. Following administration, tritiated 17α-methylestradiol demonstrates a pronounced and specific uptake in estrogen target tissues.

Research in adult female rats shows significant accumulation in the uterus, vagina, and ovaries within an hour after injection. researchgate.net For instance, 30 minutes post-injection, the uterine uptake was measured at 1.73% of the injected dose per gram of tissue. researchgate.net This preferential uptake is indicative of the compound's high affinity for estrogen receptors present in these tissues. researchgate.net

In addition to target reproductive tissues, high concentrations of radioactivity are also found in organs central to steroid metabolism and elimination. These include the liver, kidneys, and the small intestine, which exhibit high uptake percentages, reflecting their roles in processing and clearing the compound from the system. researchgate.net The subsequent decrease in radioactivity observed in the small intestine over time is thought to represent the clearance of metabolized forms of this compound. researchgate.net

The following table summarizes the observed tissue distribution pattern for this compound in the adult female rat model. researchgate.net

Tissue CategorySpecific TissuesObservation
Estrogen Target Tissues Uterus, Vagina, OvariesPronounced and specific uptake, indicating high affinity for estrogen receptors. researchgate.net
Metabolic & Excretory Organs Liver, KidneysHigh uptake percentages, consistent with their role in steroid metabolism and elimination. researchgate.net
Gastrointestinal Tract Small IntestineHigh initial uptake, with concentrations decreasing over time as metabolites are cleared. researchgate.net

In female rats with chemically-induced mammary tumors, specific uptake of this compound was also observed in the tumor tissue, although the concentration was lower than that in the uterus, measuring approximately 23-30% of the uterine uptake at 30 minutes post-injection. researchgate.net

Comparative Metabolic Profiles Across Species

The biotransformation of steroids can vary significantly between different species, leading to distinct metabolic profiles. These differences are largely attributable to variations in the expression, composition, and catalytic activities of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov While direct comparative metabolic studies for this compound across multiple species are limited, research on structurally analogous compounds provides strong evidence for species-specific metabolism.

For example, a study on 17α-cyanomethylestradiol, a compound structurally similar to this compound, revealed "remarkable species differences" in urinary metabolite patterns following oral administration to humans, baboons, beagle dogs, minipigs, and rats. nih.gov These differences were noted to be especially significant in a quantitative respect, indicating that while the same metabolic pathways might be present, their relative importance can vary greatly from one species to another. nih.gov In that study, a specific metabolite, a γ-lactone of a 17α-carboxymethyl-16α-hydroxy compound, was tentatively identified in rat bile, highlighting a potentially species-specific biotransformation product. nih.gov

General reviews on xenobiotic metabolism confirm that species-specific isoforms of CYP enzymes, such as those in the CYP1A, CYP2C, CYP2D, and CYP3A families, exhibit appreciable interspecies differences in catalytic activity. nih.gov This suggests that extrapolating metabolic data from animal models to humans requires caution. nih.gov For instance, studies on other compounds have shown that metabolic profiles between dogs and humans can be qualitatively similar, whereas rat metabolism may follow different pathways.

The expected metabolic pathways for this compound would likely involve hydroxylation and conjugation, similar to other estrogens. However, the specific positions of hydroxylation and the types and extent of conjugation (e.g., glucuronidation vs. sulfation) are anticipated to differ across species, leading to variations in the chemical nature and quantity of excreted metabolites.

Molecular Interactions and Receptor Binding Characteristics of 1 Methylestradiol

Estrogen Receptor Binding Affinity and Selectivity

The ability of 17α-Methylestradiol to bind to estrogen receptors is a key determinant of its pharmacological profile. Studies have investigated its binding strength and how it compares to natural estrogens.

In in vitro studies, 17α-Methylestradiol demonstrates high affinity binding to the cytoplasmic estrogen receptor, specifically from rabbit uterus. The equilibrium dissociation constant (Kd) for 17α-Methylestradiol has been determined to be 1.96 x 10⁻¹⁰ M. nih.govwikipedia.orgiiab.me For comparison, estradiol (B170435), a natural estrogen, exhibits a slightly higher affinity with a Kd of 0.6 x 10⁻¹⁰ M in similar experimental setups. nih.gov

Table 1: Equilibrium Dissociation Constants (Kd) for Estrogen Receptors

CompoundReceptor SourceKd (M)Citation
17α-MethylestradiolRabbit Uterus Cytosol1.96 x 10⁻¹⁰ nih.govwikipedia.orgiiab.me
EstradiolRabbit Uterus Cytosol0.6 x 10⁻¹⁰ nih.gov

The relative binding affinity (RBA) of 17α-Methylestradiol compared to estradiol has been assessed in competitive binding assays. In one study, the RBA of 17α-Methylestradiol relative to estradiol was reported as essentially 100%. nih.gov However, another source indicates that methylestradiol (B1213742) exhibits a somewhat lower affinity for the estrogen receptor compared to estradiol or ethinylestradiol, with a reported RBA of 67% when estradiol is set at 100%. wikipedia.org This variation may reflect differences in experimental conditions or specific receptor preparations.

Table 2: Relative Binding Affinities (RBA) Compared to Estradiol

CompoundRelative Binding Affinity (%) (vs. Estradiol=100%)Citation
17α-Methylestradiol~100 nih.gov
17α-Methylestradiol67 wikipedia.org

Receptor Complex Formation and Dynamics

Upon ligand binding, estrogen receptors undergo conformational changes that are crucial for their subsequent cellular actions, including complex formation and interaction with DNA.

Following its binding to the estrogen receptor, 17α-Methylestradiol forms a stable hormone-receptor complex that can be characterized by its sedimentation properties in sucrose (B13894) gradients. Studies have shown that the 17α-Methylestradiol-estrogen receptor complex sediments as an 8S complex. nih.govwikipedia.orgiiab.me This 8S sedimentation characteristic is consistent with the typical behavior of estrogen-receptor complexes, which are known to form complexes with sedimentation coefficients generally ranging from 7S to 8S. uni.lu

The binding of estrogenic ligands, including 17α-Methylestradiol, to estrogen receptors initiates a critical process of receptor dimerization. This involves the union of the ligand-binding domains of two estrogen receptor molecules. wikipedia.orgwikipedia.orgnih.gov Estrogen receptors can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ) upon ligand binding. wikipedia.orgnih.govwikipedia.org This ligand-induced dimerization is a prerequisite for the activation of target gene transcription. iiab.me Following dimerization, these complexes typically translocate to the cell nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs), thereby modulating gene expression. wikipedia.orgnih.govwikipedia.orgiiab.menih.gov The specific nature of the ligand can influence the stability of these ER dimers, impacting downstream cellular functions. wikipedia.org

Nuclear Translocation Capacity of Methylestrogens

The capacity of methylestrogens to translocate estrogen receptors into the cell nucleus has been investigated in various animal tissues, including the rat pituitary gland, hypothalamus, and uterus. Studies have shown that methylestrogens, such as 2-methylestradiol-17β and 4-methylestradiol-17β, exhibit estrogen receptor affinities that are not significantly different from that of estradiol-17β in in vitro settings wikipedia.orguni-freiburg.de.

The in vivo nuclear translocation capacity of these methylestrogens demonstrates a dose-dependent effect. At a high dose of 100 micrograms per animal, the nuclear translocation capacity of 4-methylestradiol-17β was found to be equal to that of estradiol-17β, while 2-methylestradiol-17β showed an even higher capacity. In contrast, at a lower dose of 5 micrograms per animal, 4-methylestradiol (B119807) was completely ineffective in both the pituitary gland and the uterus. Furthermore, at this lower dose, 2-methylestradiol-17β proved less potent than estradiol-17β in the pituitary gland wikipedia.orguni-freiburg.de. These findings highlight the variable biological potency of different methylestrogens in mediating estrogen receptor nuclear translocation depending on the administered dose and specific compound.

Interactions with Other Steroid-Binding Proteins in Research Contexts

Understanding the interactions of this compound with various steroid-binding proteins is crucial for elucidating its biological profile. These interactions can influence the bioavailability and activity of steroid hormones within the body.

Binding to Sex Hormone-Binding Globulin (SHBG) in Animal Models

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) responsible for transporting androgens and estrogens in the blood, thereby regulating their access to target tissues wikipedia.org. While SHBG exhibits a high affinity and specificity for sex steroids, with dihydrotestosterone (B1667394) (DHT) generally binding with the highest affinity, followed by testosterone (B1683101), androstenediol, estradiol, and estrone (B1671321), specific detailed research findings on the binding of this compound to SHBG in animal models are not explicitly available in the provided search results wikipedia.org.

General studies on methylestradiol (often referring to 17α-methylestradiol) have sometimes indicated its relative binding affinity to SHBG, but precise data for this compound (with the methyl group at the C-1 position) in animal models regarding SHBG binding were not identified in the current literature review. The lack of specific data for this compound's interaction with SHBG in animal models suggests an area for further dedicated research.

This compound's interaction with estrogen receptors has been quantitatively assessed. The addition of a methyl group at the C-1 position of estradiol results in a notable decrease in its binding affinity for both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) subtypes.

The following table summarizes the relative binding affinities (RBA) of this compound for human ERα and ERβ, with estradiol (E2) serving as the reference at 100% affinity.

CompoundERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)
Estradiol (E2)100100
This compound79.414

This data indicates that while this compound retains a substantial affinity for ERα, its affinity for ERβ is significantly reduced compared to estradiol.

Cellular and Molecular Mechanisms of Action Elicited by 1 Methylestradiol

Regulation of Gene Expression and Transcriptional Activity

The genomic actions of 1-Methylestradiol, like those of other estrogens, are mediated by its function as a ligand for nuclear estrogen receptors, which act as transcription factors to regulate the expression of target genes.

Upon entering a target cell, this compound binds to estrogen receptors (ERα and ERβ), which are predominantly located in the cytoplasm and/or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The activated ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of estrogen-responsive genes. These genes are critical for cellular processes such as proliferation, differentiation, and apoptosis.

In estrogen-sensitive breast cancer cell lines such as MCF-7, estrogens are known to regulate a host of specific genes. Early-response genes, often regulated within hours, are typically involved in cell signaling and proliferation, while later-response genes are associated with the cell cycle and DNA repair nih.gov. Examples of well-characterized estrogen-responsive genes include the Trefoil Factor 1 (TFF1), Progesterone Receptor (PGR), and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) plos.org. While direct studies detailing the complete profile of genes regulated by this compound are limited, its role as an ER agonist implies it influences a similar suite of genes, with the magnitude of the response likely correlating with its binding affinity and subsequent receptor activation. The identification of estrogen-regulated genes is a crucial step in understanding the molecular basis of estrogen action nih.gov.

The classical mechanism of estrogen-induced gene regulation involves the direct binding of the ER-ligand complex to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes mdpi.comnih.gov. The binding of the this compound-ER complex to an ERE initiates the recruitment of a cascade of co-regulatory proteins, including coactivators (like p160 and p300) and chromatin-remodeling complexes (like SWI/SNF) nih.gov. This assembly of the transcriptional machinery leads to the modification of chromatin structure, often through histone acetylation, making the DNA more accessible for RNA polymerase II and thereby initiating or enhancing gene transcription nih.gov.

The affinity of the estrogen-receptor complex for the ERE can be influenced by the specific ligand. This compound, as an ER agonist, facilitates this process. However, the addition of a methyl group at the C-1 position of estradiol (B170435) results in a significant decrease in binding affinity for both ERα and ERβ. This altered affinity likely impacts the efficiency of ERE-mediated transcription compared to estradiol.

Relative Binding Affinity (RBA) of this compound for Human Estrogen Receptors
CompoundERα RBA (%)ERβ RBA (%)
Estradiol (E2)100100
This compound216

Data derived from competitive binding assays with estradiol serving as the reference at 100% affinity.

Cellular Responses in Estrogen-Sensitive Cell Lines

The integrated genomic and non-genomic signaling elicited by estrogenic compounds results in distinct cellular responses, particularly in hormone-responsive tissues and cell lines. In estrogen-sensitive breast cancer cell lines like MCF-7 and T-47D, estrogens are potent mitogens, stimulating cell proliferation and colony formation nih.govresearchgate.net.

Studies have demonstrated that the proliferative response to estrogens in MCF-7 cells is a complex process involving the regulation of numerous genes that drive the cell cycle nih.gov. For example, a study on estradiol derivatives showed that estrogenic potency in MCF-7 cells correlates with binding affinity for the estrogen receptor and the ability to induce uterotrophic activity nih.gov. An analog with a relative binding affinity of just 1.2% was found to be 1000-fold less estrogenic in MCF-7 cells than 17β-estradiol nih.gov. Considering that this compound has a significantly lower binding affinity for ERα (21%) and ERβ (6%) compared to estradiol, it is expected to be a less potent stimulator of proliferation in these cell lines. The response of different MCF-7 laboratory strains to estrogens can vary, often depending on the integrity of interconnected signaling pathways, such as the IGF type I receptor pathway, which can be essential for estrogen-induced proliferation nih.gov.

Effects on Cell Proliferation and Differentiation (e.g., MCF-7, T-47D)

Detailed studies focusing exclusively on the effects of this compound on the proliferation and differentiation of the estrogen receptor-positive (ER+) breast cancer cell lines, MCF-7 and T-47D, are not extensively covered in publicly available research. However, the estrogenic activity of such compounds is typically mediated through estrogen receptors (ERα and ERβ).

As a derivative of estradiol, this compound is expected to bind to estrogen receptors, which act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex can modulate the transcription of target genes, including those that regulate cell cycle progression.

General Estrogenic Effects on Proliferation in MCF-7 and T-47D Cells:

MCF-7 Cells: Estradiol is known to stimulate the proliferation of MCF-7 cells. This process involves the induction of G1- to S-phase transition in the cell cycle, an effect associated with the upregulation of genes like c-myc and cyclin D1. nih.gov Estradiol can also promote colony formation in these cells. nih.gov

T-47D Cells: In the T47D cell line, which also contains estrogen receptors, estradiol has been shown to stimulate cell proliferation. nih.gov This effect is dose-dependent, with stimulation observed at lower concentrations and potential inhibition at higher concentrations. nih.gov The expression of ERβ in T47D cells has been found to reduce estradiol-stimulated proliferation, suggesting a counteracting role to ERα. nih.gov

The specific potency and downstream effects of this compound on these processes would be contingent on its binding affinity for ERα and ERβ and its subsequent ability to recruit co-activators or co-repressors to estrogen-responsive genes, such as the pS2 (TFF1) gene, a well-known estrogen-induced marker in MCF-7 cells. nih.gov

Table 1: Summary of Estrogenic Effects on Cell Proliferation

Cell Line Estrogenic Compound Observed Effect Key Genes/Pathways Involved
MCF-7 Estradiol Stimulation of proliferation, colony formation c-myc, cyclin D1, HER2/COX-2 signaling
T-47D Estradiol Stimulation of proliferation (biphasic effect) Cell cycle machinery (Cyclin E, Cdc25A, p27Kip1)

Note: This table summarizes the effects of the parent compound, estradiol. Specific quantitative data for this compound is not available in the cited literature.

Modulation of Apoptosis and Autophagy Pathways

Direct research detailing the specific modulation of apoptosis and autophagy by this compound is not prominent in the existing literature. The influence of estrogenic compounds on these crucial cellular pathways is complex, often context-dependent, and can be either pro-survival or pro-death.

Modulation of Apoptosis: Estrogens can exert a dual role in regulating apoptosis. In many contexts, estradiol is a potent inhibitor of apoptosis in ER+ breast cancer cells. nih.gov This anti-apoptotic effect can be mediated through non-genomic pathways involving the rapid activation of signaling kinases like Akt and ERK, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as BAD. nih.gov

Conversely, under certain conditions, such as in breast cancer cells that have adapted to long-term estrogen deprivation, estradiol can paradoxically induce apoptosis. nih.govmdpi.com This pro-apoptotic action can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, including the activation of the Fas/FasL system and caspases. nih.govmdpi.comnih.gov The specific effect of this compound would depend on its interaction with ER isoforms and the cellular context.

Modulation of Autophagy: The relationship between estrogen signaling and autophagy—a cellular process for degrading and recycling cellular components—is intricate. nih.govnih.gov Autophagy can act as a pro-survival mechanism for cancer cells, particularly in the context of resistance to therapies like antiestrogens. researchgate.netfrontiersin.org

Table 2: Overview of Estrogen's Dual Role in Cellular Pathways

Cellular Pathway Pro-Survival Action (Anti-Apoptotic / Pro-Autophagy) Pro-Death Action (Pro-Apoptotic / Anti-Autophagy)
Apoptosis Inhibition of apoptosis via activation of Akt and ERK pathways; inactivation of BAD. nih.gov Induction of apoptosis in estrogen-deprived cells via Fas/FasL and mitochondrial pathways. nih.govmdpi.com
Autophagy Can promote pro-survival autophagy, contributing to therapy resistance. researchgate.netfrontiersin.org Estrogen signaling can have inhibitory or stimulatory effects depending on cellular context and receptor subtype. tandfonline.com

Note: This table describes the general and often paradoxical roles of estradiol. The specific actions of this compound have not been detailed in the referenced studies.

Biological Effects and Roles of 1 Methylestradiol in Experimental Animal and in Vitro Models

Impact on Reproductive Tissues in Animal Models

The estrogenic activity of 1-Methylestradiol suggests it would have a significant impact on reproductive tissues in animal models, similar to other estrogens.

Expected Uterotrophic Effects of this compound in Rodent Models

Parameter Expected Observation
Uterine Wet Weight Dose-dependent increase
Uterine Dry Weight Dose-dependent increase
Uterine Epithelial Height Increase
Uterine Gland Number Increase

| Stromal Edema | Present at early time points |

This table represents expected outcomes based on the known estrogenic properties of this compound, in the absence of specific experimental data.

In rodent models, estrogens play a crucial role in the regulation of the estrous cycle and the morphology of the ovaries and vagina. In ovariectomized rodents, administration of an estrogenic compound like this compound would be expected to induce characteristic changes in these tissues. In the vagina, this would manifest as proliferation and cornification of the vaginal epithelium. Histological examination would likely reveal a shift from an atrophic, thin epithelium to a thickened, stratified squamous epithelium. In the context of the ovary in intact animals, the effects of exogenous estrogens can be complex, potentially disrupting the normal follicular development and ovulation through feedback mechanisms on the hypothalamic-pituitary-gonadal axis. Specific studies detailing the histological and morphological changes in the ovaries and vagina of rodents treated with this compound are scarce.

Endocrine Disruptive Effects in Aquatic Models

Estrogenic compounds are known endocrine disruptors in aquatic ecosystems, affecting the reproductive health of fish and other wildlife.

In fish, exposure to estrogenic compounds can lead to a variety of endocrine-disrupting effects. One of the most well-established biomarkers for estrogenic exposure in male fish is the induction of vitellogenin, an egg yolk precursor protein normally produced by females. As an estrogen receptor agonist, this compound would be predicted to induce vitellogenin synthesis in male fish in a dose-dependent manner. Furthermore, exposure to estrogenic substances during critical developmental stages can lead to skewed sex ratios, favoring the development of females or the feminization of male fish. While studies have extensively documented these effects for other estrogens like 17β-estradiol and ethinylestradiol, specific quantitative data on vitellogenin induction levels and sex ratio shifts following exposure to this compound are not well-documented in scientific literature.

Anticipated Endocrine Disrupting Effects of this compound in Fish

Endpoint Anticipated Effect
Vitellogenin (VTG) in Males Dose-dependent induction
Sex Ratio Skewed towards females

| Gonadal Development | Potential for intersex (ovotestis) in males |

This table illustrates the anticipated effects based on the known mechanisms of estrogenic endocrine disruptors in fish, pending specific experimental data for this compound.

Role as a Probe in Estrogen-Dependent Disease Research Models

The estrogenic nature of this compound makes it a potential tool for studying estrogen-dependent diseases, such as certain types of breast cancer.

Mammary tumors induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in rats are a widely used model for studying estrogen-dependent breast cancer. These tumors often express estrogen receptors and their growth is stimulated by estrogens. Radiolabeled estrogenic compounds are used to study the uptake and distribution of these hormones in target tissues, including tumors. It is plausible that radiolabeled this compound could be used as a probe to visualize and quantify estrogen receptor-positive tumors in such models. The extent of its uptake would be expected to correlate with the estrogen receptor density of the tumors. However, specific studies reporting on the synthesis of radiolabeled this compound and its subsequent use and uptake in DMBA-induced mammary tumor models are not readily found in the available literature.

Investigating Structural Requirements for Estrogenicity in Cell Lines

The estrogenicity of a compound is fundamentally linked to its molecular structure, which dictates its ability to bind to and activate estrogen receptors (ERs). The study of estradiol (B170435) analogs, such as this compound, in cell lines provides crucial insights into these structure-activity relationships. The addition of a methyl group to the steroidal nucleus, as in this compound, serves as a structural modification that can significantly alter its biological activity and metabolic fate compared to the parent compound, estradiol.

Research into the estrogen receptor's binding pocket demonstrates a high degree of specificity. The receptor generally surrounds the ligand, meaning all four rings of the steroid scaffold contribute significantly to binding affinity. uthscsa.edu While the ER can tolerate larger hydrophobic substituents at certain positions (such as 7α, 11β, and 17α), modifications at other positions can dramatically alter binding and subsequent biological response. uthscsa.edu

While specific binding affinity data for this compound is not extensively detailed in comparative studies, the analysis of related compounds in cell-based assays allows for inferences on how such modifications contribute to estrogenicity. The investigation of these analogs helps to map the ER's ligand-binding domain and understand the precise structural features required to elicit an estrogenic or antiestrogenic response. For example, a minor structural change of a single methylene (B1212753) group on a C-11β substituted estradiol analog was found to transform a potent estrogen agonist into an antagonist in cell line models, despite the new compound retaining high ER affinity. nih.govoup.comoup.com This highlights that high binding affinity does not always correlate with agonistic activity and that subtle structural changes can fundamentally switch the biological output.

Comparative Relative Binding Affinities (RBA) of Various Estrogenic Compounds for the Estrogen Receptor
CompoundRelative Binding Affinity (RBA %) (Estradiol = 100%)
Estradiol (E2)100
Diethylstilbestrol (DES)179 - 583
Ethinylestradiol (EE2)89 - 166
Estrone (B1671321) (E1)5 - 28
Estriol (E3)0.3 - 5
4-Hydroxytamoxifen>100
Diethylstilbestrol dimethyl ether~0.056

This table presents a range of RBA values from studies using rat or fish liver estrogen receptors, demonstrating how different structural features impact binding affinity relative to estradiol. oup.comresearchgate.netnih.gov Note: A specific RBA value for this compound is not available in these comparative datasets.

Applications in Studying General Steroid Biology and Metabolism

Use in Understanding Hydroxylation Pathways of Estradiol

This compound serves as a relevant compound for studying the broader pathways of steroid metabolism, including the critical hydroxylation steps that estradiol undergoes. The primary enzymes responsible for the metabolism of estrogens are members of the cytochrome P450 (CYP) superfamily. nih.gov These enzymes catalyze the hydroxylation of estradiol, which is the initial step in its inactivation and elimination. nih.gov

The relevance of this compound to these pathways is illuminated by its formation from certain synthetic androgens. For instance, 17α-methylestradiol is an active metabolite of androgens like 17α-methyltestosterone and metandienone. wikipedia.org Its formation occurs through aromatization, a process catalyzed by the CYP enzyme aromatase (CYP19A1). researchgate.net Studying the aromatization of these methylated androgens into their corresponding estrogenic metabolites provides a model for understanding the function, substrate specificity, and inhibition of aromatase. researchgate.net

This is significant because the CYP enzymes involved in steroid biosynthesis (like aromatase) and those involved in steroid catabolism are closely related. Understanding the factors that govern the aromatization of a methylated steroid helps to shed light on the broader family of CYP enzymes that also catalyze the primary hydroxylation reactions of estradiol itself, namely at the C2 and C4 positions. nih.gov The major pathways of estradiol metabolism involve hydroxylation to form 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, reactions predominantly catalyzed by enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP3A4. nih.gov Therefore, investigating the biotransformation of compounds like this compound contributes to the collective knowledge of the enzymatic processes governing the balance and effects of all estrogens.

Key Cytochrome P450 (CYP) Enzymes in Estradiol Hydroxylation
EnzymePrimary Hydroxylation ProductTypical Location
CYP1A12-hydroxyestradiolExtrahepatic tissues (e.g., mammary, uterus)
CYP1A22-hydroxyestradiolLiver
CYP1B14-hydroxyestradiolEstrogen target tissues (e.g., mammary, ovary, uterus)
CYP3A42-hydroxyestradiolLiver

This table summarizes the major CYP enzymes responsible for the primary metabolic hydroxylation pathways of estradiol. nih.gov

Advanced Analytical and Characterization Methodologies for 1 Methylestradiol in Research

Chromatographic and Spectroscopic Techniques for Characterization

The structural elucidation and purity assessment of 1-methylestradiol rely on a combination of powerful analytical methods. These techniques provide detailed information about the molecule's structure, mass, and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of steroid hormones, including estradiol (B170435) and its derivatives. mtc-usa.com Due to the hydrophobic nature of the steroid structure, reversed-phase chromatography is a commonly employed method. mtc-usa.com

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For instance, a Discovery HS C18 column (15 cm × 4.6 mm I.D., 5 μm particles) can be utilized. sigmaaldrich.com The mobile phase often consists of a gradient mixture of aqueous and organic solvents. A common mobile phase composition involves a mixture of 10 mM potassium phosphate, acetonitrile, and methanol. sigmaaldrich.com The separation is achieved by gradually increasing the proportion of the organic solvent, which elutes the compounds based on their hydrophobicity. sigmaaldrich.com Detection is frequently performed using a UV detector, typically at a wavelength of 220 nm. sigmaaldrich.com

More advanced HPLC methods coupled with fluorescence detection (HPLC-FLD) can offer enhanced sensitivity, which is crucial for detecting the low concentrations of estrogens often found in biological samples. nih.govnih.gov This often involves a derivatization step to attach a fluorescent tag to the estrogen molecule. nih.govnih.gov For example, derivatization with dansyl chloride allows for fluorescence detection at an excitation wavelength of 350 nm and an emission wavelength of 530 nm. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Estrogen Analysis

ParameterConditionReference
ColumnDiscovery HS C18, 15 cm × 4.6 mm I.D., 5 μm sigmaaldrich.com
Mobile PhaseGradient of 10 mM potassium phosphate, acetonitrile, and methanol sigmaaldrich.com
Flow Rate1 mL/min sigmaaldrich.com
Column Temperature30 °C sigmaaldrich.com
DetectorUV, 220 nm sigmaaldrich.com
Injection Volume10 μL sigmaaldrich.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the sensitive and specific quantification of estrogens and their metabolites in biological matrices. nih.govresearchgate.net This technique offers high selectivity and allows for the detection of compounds at very low concentrations, often in the picogram per milliliter (pg/mL) range. researchgate.net

For the analysis of estrogens, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides enhanced specificity by monitoring a specific precursor ion and its characteristic product ions. ed.ac.uk The choice of ionization technique is critical. While electrospray ionization (ESI) can be used, it is often susceptible to ion suppression from the biological matrix. researchgate.net Atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) have been shown to be less affected by the sample matrix. researchgate.net

Derivatization can be employed to improve ionization efficiency and, consequently, the sensitivity of the analysis. ed.ac.uknih.gov For instance, derivatization with 2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate has been shown to significantly improve the detection limits for estrogens. nih.gov

Table 2: Common Mass Spectrometry Transitions for Estrogen Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Estrone (B1671321) (E1)271145 nih.gov
Estradiol (E2)271183, 169 nih.gov
FMP-derivatized Estrone362238 ed.ac.uk
FMP-derivatized Estradiol364128 ed.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including this compound. jchps.comsemanticscholar.org While specific NMR data for this compound is not detailed in the provided context, the principles of NMR are fundamental to confirming its chemical structure.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. jchps.com The number of signals, their positions (chemical shifts), their intensities, and the splitting patterns (multiplicity) all contribute to deducing the structure. jchps.com For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. core.ac.uk These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, ultimately allowing for a complete and unambiguous assignment of the molecular structure. core.ac.ukwpmucdn.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique often used to assess the radiochemical purity of labeled compounds. mdpi.comymaws.com In the context of research with radiolabeled this compound, TLC is essential to ensure that the radioactivity is associated with the desired chemical form and not with impurities. ymaws.com

The process involves spotting a small amount of the radiolabeled compound onto a TLC plate, which is then developed in a suitable mobile phase. ymaws.com The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. mdpi.com The distribution of radioactivity on the developed plate is then determined using a radiochromatogram scanner or by cutting the plate into sections and counting the radioactivity in each section. ymaws.com This allows for the quantification of the radiochemical purity, which is the percentage of the total radioactivity present as the desired compound. ymaws.com

For example, in the quality control of radiopharmaceuticals, two different TLC systems are often used to quantify the main impurities, and the radiochemical purity is calculated by subtracting the percentage of impurities from 100%. ymaws.com

Quantitative Analysis in Biological Matrices from Research Studies

The accurate measurement of this compound in biological samples such as blood, plasma, or tissue is crucial for pharmacokinetic and metabolism studies. nih.govjapsonline.com The low concentrations of estrogens in these matrices necessitate highly sensitive analytical methods. nih.gov

When this compound is radiolabeled (e.g., with tritium (B154650) or carbon-14), radio-detection methods offer exceptional sensitivity for its quantification in biological samples. These methods rely on the detection of the radioactive decay of the label.

Liquid Scintillation Counting (LSC) is a common technique for quantifying beta-emitting radionuclides like tritium and carbon-14. After extraction and purification of the radiolabeled this compound from the biological matrix, the sample is mixed with a scintillation cocktail. The radioactive decay excites the scintillator molecules, which then emit photons of light that are detected by a photomultiplier tube. The intensity of the light is proportional to the amount of radioactivity present.

Radio-TLC, as described earlier, can also be used for quantitative purposes by measuring the amount of radioactivity in the spot corresponding to this compound. nih.govresearchgate.net Similarly, radio-HPLC combines the high-resolution separation of HPLC with a radioactivity detector to quantify the labeled compound in complex mixtures.

The use of radiolabeled compounds allows for the tracking of the parent compound and its metabolites with high sensitivity and specificity, providing valuable insights into the absorption, distribution, metabolism, and excretion of this compound.

Competitive Binding Assays for Receptor Quantification

Competitive binding assays are a cornerstone in endocrinology and pharmacology for quantifying the interaction between a ligand, such as this compound, and its target receptor. These assays determine the binding affinity of a compound by measuring how effectively it competes with a known high-affinity radiolabeled or fluorescently-labeled ligand for the same binding site on the receptor. The primary outputs of these assays are the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA), which provide a quantitative measure of the ligand's potency.

The principle of the assay involves incubating a fixed amount of the target receptor (e.g., Estrogen Receptor alpha or beta) and a fixed concentration of a labeled reference ligand (e.g., [³H]-Estradiol) with varying concentrations of the unlabeled test compound (this compound). As the concentration of this compound increases, it displaces more of the labeled ligand from the receptor. After reaching equilibrium, the bound and free labeled ligands are separated, and the amount of bound radioactivity or fluorescence is measured. The data is then plotted as the percentage of labeled ligand bound versus the logarithm of the competitor concentration, generating a sigmoidal competition curve from which the IC50 value is derived. The IC50 is the concentration of the test compound required to displace 50% of the specifically bound labeled ligand.

The Relative Binding Affinity (RBA) is then calculated to compare the affinity of the test compound directly to a standard, typically the endogenous ligand Estradiol (E2), whose RBA is set to 100%. The formula used is:

RBA = (IC50 of Estradiol / IC50 of this compound) x 100

Research data indicates that the addition of a methyl group at the C-1 position of estradiol significantly alters its binding affinity for the two primary estrogen receptor (ER) subtypes, ERα and ERβ. While this compound maintains a high affinity for ERα, its affinity for ERβ is substantially lower compared to the parent compound, Estradiol. This differential affinity is critical for researchers investigating the subtype-specific roles of estrogen receptors.

Table 1: Relative Binding Affinity (RBA) of this compound for Human Estrogen Receptors
CompoundERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)
Estradiol (E2)100100
This compound79.414.0

This data highlights the compound's selectivity towards ERα, making it a valuable tool for studies aiming to dissect the distinct physiological and pathological pathways mediated by ERα versus ERβ.

Impurity Profiling and Reference Standard Development for Research Grade Materials

The quality and purity of chemical compounds used in research are paramount to ensure the validity, reproducibility, and accuracy of experimental results. For a compound like this compound, a well-defined impurity profile and the availability of a certified reference standard are essential for its reliable use in scientific investigation.

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying all potential impurities present in a substance. For research-grade this compound, impurities can originate from several sources, including the synthesis process (starting materials, intermediates, by-products, reagents), degradation of the final product, or contamination during storage and handling. Given that this compound can be synthesized from precursors like 1-Methylestrone or through multi-step syntheses originating from cholesterol, potential impurities could include:

Starting Materials and Intermediates: Unreacted 1-Methylestrone or other precursors.

Isomeric Impurities: Formation of other methylated estradiol isomers (e.g., 2-Methylestradiol, 4-Methylestradiol) or stereoisomers.

By-products: Compounds formed from side reactions occurring during the synthesis.

Reagents and Solvents: Residual chemicals used in the synthesis and purification steps, such as solvents (e.g., dioxane, ether) or catalysts.

Degradation Products: Compounds formed by the breakdown of this compound due to factors like light, heat, or oxidation.

A variety of advanced analytical techniques are employed to establish a thorough impurity profile. High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection is a primary method for separating and quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information for isolated impurities.

Table 2: Analytical Methodologies for Impurity Profiling of this compound
Analytical TechniquePrimary Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC)Separation and quantification of non-volatile impurities.
Gas Chromatography (GC)Analysis of volatile impurities and residual solvents.
Mass Spectrometry (MS) (coupled with LC or GC)Identification and structural characterization based on mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of isolated impurities.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and confirmation of compound identity.

The development of a Certified Reference Material (CRM) for this compound is the culmination of this characterization process. A CRM is a highly purified and rigorously analyzed substance where the property values, such as purity, are certified with a known uncertainty. The production of a CRM follows strict protocols, often guided by standards like ISO 17034. This involves material processing, assessment of homogeneity and stability, and characterization by multiple independent analytical laboratories. The certified purity value is crucial for calibrating analytical instruments, validating analytical methods, and serving as a benchmark for quality control of different batches of research-grade this compound. The availability of such a standard ensures that researchers worldwide are using a consistent and well-characterized material, thereby enhancing the comparability and reliability of research findings.

Future Directions and Unexplored Avenues in 1 Methylestradiol Research

Elucidating Novel Molecular and Cellular Targets beyond Classical ERs

While 1-methylestradiol is recognized for its interaction with classical estrogen receptors (ERα and ERβ), future research aims to identify and characterize its potential engagement with novel molecular and cellular targets. This includes exploring its activity at membrane estrogen receptors (mERs), such as the G protein-coupled estrogen receptor 1 (GPER1, also known as GPR30) wikipedia.org. GPER1 is known to mediate rapid, non-genomic responses to estrogens and plays a role in various cellular processes, including modulating testicular functions and steroidogenesis figshare.comciteab.com. Studies have shown that estradiol (B170435) (E2) can activate GPER1, leading to a decrease in testosterone (B1683101) production in isolated rat Leydig cells and human testis figshare.com. Given this compound's structural similarity to estradiol, investigating its direct or indirect effects on GPER1 and other non-classical estrogen signaling pathways could uncover new mechanisms of action and broaden its research utility. The involvement of nuclear ERs associating with the cell surface membrane further highlights the complexity of estrogen signaling beyond traditional nuclear pathways wikipedia.org.

Advanced Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Advanced computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting the behavior of this compound and its derivatives, offering insights into their interactions with estrogen receptors at a molecular level citeab.comnih.govfrontiersin.orgwikipedia.org.

Predicting Receptor Binding and Functional Selectivity

Computational models can predict how this compound binds to ERα and ERβ, as well as its functional selectivity, such as whether it acts as an agonist or antagonist frontiersin.orgwikipedia.orgnih.gov. QSAR studies of various estrogen derivatives have provided valuable information on the structural features that influence their binding affinities for human ERα and ERβ frontiersin.orgwikipedia.org. For example, computational analyses have been performed to probe the precise structural requirements of estrogen derivatives for preferential binding to human ERα and ERβ nih.gov. Such predictive modeling can accelerate the identification of compounds with desired receptor profiles.

Exploring Structural Determinants for ERα/ERβ Specificity

A significant area of QSAR research involves identifying the specific structural determinants of this compound that contribute to its selectivity for ERα versus ERβ. For instance, studies on similar estradiol analogs, like 16α-iodo-17β-estradiol, have identified key amino acid residues within the ligand-binding domains of ERα and ERβ that influence selectivity, such as ERα Leu384 and Met421, and their corresponding residues in ERβ (Met336 and Ile373) wikipedia.org. Understanding these subtle structural differences can guide the rational design of this compound derivatives with tailored ER subtype specificity, which is essential for dissecting the distinct roles of ERα and ERβ in various biological contexts nih.govfrontiersin.orgwikipedia.org.

Investigation of this compound's Role in Specific Non-Reproductive Biological Systems in Animal/Cell Models

Beyond its well-known reproductive effects, future research directions for this compound include exploring its potential roles in various non-reproductive biological systems using animal and cell models.

Neuroprotection: this compound has been investigated as a model compound to study the effects of methylation on estrogen's biological activity, with some research exploring its neuroprotective effects in models of ischemia wikipedia.org. Related methylated estrogens, such as 2-adamantyl, 3-O-methyl estradiol (ZYC-23), have demonstrated neuroprotective effects against oxidative stress in neuronal cell culture models nih.gov. Further investigation into the mechanisms and scope of this compound's neuroprotective properties in various animal and cell models of neurological conditions is warranted nih.gov.

Cardiovascular System: Estrogens, including estradiol, are known to modulate cardiovascular physiology and function, exerting cardioprotective effects in preclinical models against conditions like ischemia/reperfusion injury and atherosclerosis, mediated by ERα, ERβ, and GPER1 wikipedia.orgwikipedia.orgdntb.gov.uaguidetopharmacology.org. Future studies could specifically investigate the impact of this compound on cardiovascular parameters, oxidative stress, and inflammation in relevant animal or cell models.

Bone Homeostasis: Estrogens play a critical role in bone homeostasis in both female and male animal models, influencing bone turnover through actions on osteoclasts, osteoblasts, and osteocytes, primarily via ERα and ERβ fishersci.benih.govuni.lujipbs.com. Research could explore how this compound affects bone mass, density, and cellular activity in various preclinical bone models, considering its estrogenic properties.

Development of this compound as a Tool for Imaging Estrogen Receptors in Preclinical Research

The development of this compound as a tool for imaging estrogen receptors in preclinical research holds significant promise. Tritiated 17α-methylestradiol has been synthesized and investigated for its potential as a carbon-11-labeled analog for use as an estrogen-receptor-binding radiopharmaceutical wikidoc.org. Studies have shown that 17α-methylestradiol binds with high affinity to cytoplasmic estrogen receptors from rabbit uterus and exhibits specific uptake in the uterus of adult rats wikidoc.org. Furthermore, specific uterine and tumor uptake was observed in female rats bearing DMBA-induced tumors, indicating its potential for visualizing estrogen receptors in diseased tissues wikidoc.org.

While 16α-[18F]fluoro-17β-estradiol (FES) is a widely used PET tracer for ER imaging in preclinical and clinical settings dntb.gov.uanih.gov, the established ability of 17α-methylestradiol to bind to ERs and show specific tissue uptake suggests its utility as a scaffold for developing novel radioligands. Future research can focus on optimizing its labeling with positron-emitting isotopes (e.g., carbon-11 (B1219553) or fluorine-18) and evaluating its pharmacokinetic properties and imaging capabilities in various preclinical models to assess ER expression and function.

Exploring Synergistic or Antagonistic Interactions with Other Steroids or Compounds in Research Models

An important avenue for future research involves investigating how this compound interacts with other steroids or chemical compounds in various research models. This includes examining potential synergistic or antagonistic effects on biological processes. For example, 17α-methyltestosterone, an androgen, can be aromatized into 17-methylestradiol, leading to estrogenic properties in aquatic research models. This highlights a metabolic interaction where one steroid is converted into an estrogenically active derivative.

Furthermore, general principles of steroid hormone interactions suggest that progestogens and androgens can downregulate estrogen receptors in certain tissues, such as the endometrium and breasts. Investigating whether this compound's effects are modulated by the presence of other endogenous or exogenous steroids, or even non-steroidal compounds that interact with estrogen receptors (like GPER1 agonists or antagonists), could provide a more comprehensive understanding of its biological impact and potential applications in complex biological systems. Such studies would typically involve in vitro cell culture models or in vivo animal models to observe changes in receptor binding, signaling pathways, or physiological outcomes when this compound is co-administered with other agents.

Q & A

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo and share code for analytical pipelines (e.g., GitHub). Use RRID identifiers for cell lines and antibodies to prevent misidentification .

Tables for Key Methodological Comparisons

Parameter In Vitro Assays In Vivo Models
Binding Affinity Competitive radioligand assaysPET imaging (e.g., [¹⁸F]-FES)
Metabolic Stability Liver microsomes + LC-MS/MSBile-duct cannulated rodents
Toxicity Endpoints Cell viability (MTT assay)Histopathology + serum panels

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.